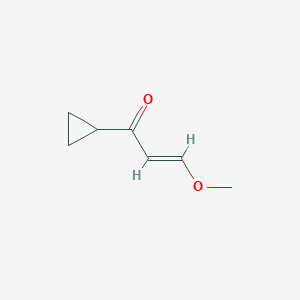
1-Cyclopropyl-3-methoxyprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-methoxyprop-2-en-1-one is a chemical compound that belongs to the class of enones. It has generated significant interest in various fields of research, including pharmaceuticals, agrochemicals, and materials science. The compound’s molecular formula is C7H10O2, and it is known for its unique structural features, which include a cyclopropyl group and a methoxy group attached to a prop-2-en-1-one backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-methoxyprop-2-en-1-one typically involves the reaction of cyclopropylmethyl ketone with methoxyacetylene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium tert-butoxide, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropyl-3-methoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-methoxyprop-2-en-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-methoxyprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopropyl-3-methoxyprop-2-en-1-one: Known for its unique structural features and diverse applications.
Cyclopropylmethyl ketone: A precursor in the synthesis of this compound.
Methoxyacetylene: Another precursor used in the synthesis.
Uniqueness
This compound stands out due to its combination of a cyclopropyl group and a methoxy group attached to an enone backbone. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H10O2 |
|---|---|
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
(E)-1-cyclopropyl-3-methoxyprop-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-9-5-4-7(8)6-2-3-6/h4-6H,2-3H2,1H3/b5-4+ |
Clave InChI |
ZHEINZLSXHLOFG-SNAWJCMRSA-N |
SMILES isomérico |
CO/C=C/C(=O)C1CC1 |
SMILES canónico |
COC=CC(=O)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















